molecular formula C11H20ClN5O2 B2403332 tert-butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate hydrochloride CAS No. 2137640-21-0

tert-butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate hydrochloride

Cat. No.: B2403332
CAS No.: 2137640-21-0
M. Wt: 289.76
InChI Key: ZONJKGHYKCGKMV-UHFFFAOYSA-N
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Description

This compound is a chemical reagent with the CAS Number: 1173206-71-7 . Its molecular formula is C9H18N2O2 and has a molecular weight of 186.2514 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-5-7(4-10)6-11;/h7H,4-6,10H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, azetidines are known to participate in various reactions. For instance, they can undergo Suzuki-Miyaura-type cross-couplings with aryl organoborons .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 222.71 . It is a solid at room temperature and should be stored in a refrigerator .

Scientific Research Applications

1. Synthesis and Chemical Properties

  • Synthesis of Derivatives : The tert-butyl azidoformate is used in the synthesis of various regioisomeric triazolines and aziridines, leading to protected amines. These compounds can then be converted into several derivatives, including methyl 3-amino-3-deoxy-α-D-altropyranoside hydrochloride (Nativi, Reymond, & Vogel, 1989).
  • Synthesis of Amino Acid-Azetidine Chimeras : Enantiopure 3-substituted azetidine-2-carboxylic acids have been synthesized using tert-butyl esters. These chimeras can be utilized for studying peptide activity influences (Sajjadi & Lubell, 2008).

2. Structural Studies and Characterization

  • X-Ray Diffraction and Structural Analysis : The molecular structure of certain derivatives of tert-butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate hydrochloride has been analyzed using X-ray diffraction. These analyses provide insights into the molecular arrangements and interactions in the crystal structure of these compounds (Boraei et al., 2021).

3. Potential Biomedical Applications

  • Antimicrobial Agents : Derivatives synthesized from this compound have been explored as potential antimicrobial agents. Studies have been conducted to evaluate their effectiveness against various microbial strains (Doraswamy & Ramana, 2013).

4. Material Chemistry and Coordination Polymers

  • Complexation with Metals : Certain triazolyl derivatives of tert-butyl azetidine carboxylate have been studied for their ability to form coordination polymers with metals such as copper(II) chloride. These complexes are of interest for their potential applications in material chemistry (Voitekhovich et al., 2020).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

tert-butyl 3-[4-(aminomethyl)triazol-1-yl]azetidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O2.ClH/c1-11(2,3)18-10(17)15-6-9(7-15)16-5-8(4-12)13-14-16;/h5,9H,4,6-7,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONJKGHYKCGKMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C=C(N=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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